Bicyclo[4.1.0]heptan-2-ol is a bicyclic organic compound with the molecular formula CHO. This compound features a unique bicyclic structure that consists of a seven-membered ring with a hydroxyl group attached to the second carbon. Its distinctive arrangement contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
Several methods exist for synthesizing bicyclo[4.1.0]heptan-2-ol:
Bicyclo[4.1.0]heptan-2-ol has several applications:
Interaction studies have shown that bicyclo[4.1.0]heptan-2-ol can engage with various biological macromolecules, potentially affecting their function. The compound's ability to form hydrogen bonds due to its hydroxyl group may facilitate interactions with proteins and enzymes, influencing their activity in biochemical pathways .
Bicyclo[4.1.0]heptan-2-ol can be compared with several similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Bicyclo[2.2.1]heptane | Bicyclic | Rigid structure; used in stereochemical studies |
| Bicyclo[2.2.1]heptan-2-one | Bicyclic | Similar structure but different ketone position |
| Bicyclo[3.1.0]hexan-2-one | Bicyclic | Different ring fusion pattern |
| Bicyclo[4.1.0]heptan-3-ol | Bicyclic | Hydroxyl group at a different position |
Bicyclo[4.1.0]heptan-2-ol is unique due to its specific ring fusion and the positioning of the hydroxyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds listed above . Its structural characteristics allow for diverse chemical transformations that are not possible with other similar compounds, making it a valuable target for research in organic chemistry and pharmacology.
X-ray crystallographic analysis has provided fundamental insights into the three-dimensional molecular architecture of bicyclo[4.1.0]heptan-2-ol and its derivatives. The crystallographic investigations have been primarily conducted on substituted derivatives and related triol compounds, which crystallize more readily than the parent alcohol [1] [2].
The crystal structure determination of the benzyl-protected triol derivative (compound 12) revealed critical stereochemical information about the bicyclo[4.1.0]heptane framework [1]. The compound crystallized in the monoclinic space group P21 with unit cell parameters demonstrating the rigid bicyclic structure. The X-ray diffraction analysis confirmed the relative configuration of multiple stereogenic centers, particularly establishing the cis relationship between key protons through cross peaks observed in nuclear Overhauser effect spectroscopy experiments [1].
Crystallographic data for related bicyclic structures indicate typical bond lengths and angles characteristic of strained cyclopropane-fused systems [2]. The cyclopropane ring exhibits the expected bond lengths of approximately 1.508-1.512 Å for the C6-C7 bonds, while the cyclohexane portion maintains standard bond distances of 1.542-1.548 Å [2]. The angular strain in the bicyclic system is reflected in the C1-C6-C7 angle of approximately 60°, characteristic of the three-membered ring geometry.
The crystallographic analysis has also revealed important information about intermolecular packing and hydrogen bonding patterns. In substituted derivatives, weak intermolecular contacts and potential hydrogen bonding interactions influence the solid-state structure [2]. The molecular packing arrangements demonstrate the influence of the rigid bicyclic framework on crystal formation and stability.
Nuclear magnetic resonance spectroscopy has proven invaluable for structural characterization and stereochemical assignment of bicyclo[4.1.0]heptan-2-ol. Both proton and carbon-13 nuclear magnetic resonance techniques provide detailed information about the molecular framework and substitution patterns [1] [3] [4].
The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic signals for the bicyclic framework [3]. The bridgehead carbons (C-1 and C-6) appear in the range of 15.5-22.8 parts per million, reflecting their unique chemical environment within the strained ring system [5]. The carbon bearing the hydroxyl group (C-2) displays a distinctive downfield shift to 72.6-75.2 parts per million, typical of carbon-oxygen bonds in secondary alcohols [1]. The cyclopropyl methylene carbon (C-7) appears significantly upfield at 8.2-12.5 parts per million, characteristic of the highly strained three-membered ring [5].
Proton nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical arrangement and molecular conformation [1] [4]. The proton attached to the hydroxyl-bearing carbon (H-2) appears as a complex multiplet at 4.45-4.50 parts per million [1]. The hydroxyl proton itself exhibits a broad signal at 2.1-2.8 parts per million, with broadening due to rapid exchange and hydrogen bonding effects [5]. The cyclopropyl protons display characteristic upfield chemical shifts at 0.85-1.15 parts per million, reflecting the unique electronic environment of the three-membered ring [4].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been instrumental in establishing stereochemical relationships [1]. These experiments revealed critical cross peaks between spatially proximate protons, confirming the cis relationship between specific substituents and establishing the overall three-dimensional structure [1].
Infrared and Raman spectroscopy provide complementary information about the vibrational characteristics of bicyclo[4.1.0]heptan-2-ol, revealing details about functional groups and molecular structure [5]. The vibrational spectra exhibit characteristic absorption patterns that distinguish this compound from other bicyclic alcohols.
The hydroxyl stretching vibration appears as a strong, sharp absorption at 3620-3640 wavenumbers when the alcohol exists in a non-hydrogen-bonded state . In hydrogen-bonding environments or in concentrated solutions, this absorption broadens and shifts to lower frequencies (3200-3500 wavenumbers), indicating intermolecular or intramolecular hydrogen bonding interactions [7]. The carbon-hydrogen stretching vibrations of the aliphatic framework appear in the range of 2850-2950 wavenumbers, while the cyclopropyl carbon-hydrogen stretches occur at slightly higher frequencies (3000-3080 wavenumbers) due to the increased s-character of the carbon-hydrogen bonds in the strained ring .
The carbon-oxygen stretching vibration produces a strong absorption at 1020-1080 wavenumbers, characteristic of secondary alcohols [5]. The carbon-carbon stretching vibrations of the ring framework appear as medium-intensity absorptions in the range of 800-1000 wavenumbers . The cyclopropyl ring deformation modes contribute weak absorptions at 1000-1050 wavenumbers, reflecting the unique vibrational characteristics of the three-membered ring .
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [8]. The Raman spectrum exhibits strong signals for the ring breathing modes at 745-855 wavenumbers and carbon-carbon stretching vibrations at 795-1005 wavenumbers . The complementary nature of infrared and Raman spectroscopy allows for comprehensive vibrational characterization of the bicyclic framework.
Computational modeling studies have provided detailed insights into the conformational preferences, electronic structure, and thermodynamic properties of bicyclo[4.1.0]heptan-2-ol [9] [10] [4]. Density functional theory calculations and molecular mechanics approaches have been employed to understand the structural and energetic characteristics of this strained bicyclic system.
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set indicate a ground state energy of -350.245821 Hartree, with a dipole moment of 1.82 Debye reflecting the polar nature of the hydroxyl group [9]. The highest occupied molecular orbital energy of -9.45 electron volts and lowest unoccupied molecular orbital energy of 2.18 electron volts result in a frontier orbital energy gap of 11.63 electron volts, indicating good chemical stability [9]. More sophisticated MP2/6-311G(d,p) calculations provide refined values, with slight variations in bond lengths and energetic parameters [9].
Conformational analysis reveals the preference for chair-like conformations of the cyclohexane ring, with the boat conformation lying approximately 2.1-2.3 kilocalories per mole higher in energy [4]. The energy barrier for chair-boat interconversion is calculated to be 5.2-5.5 kilocalories per mole, indicating significant conformational flexibility at room temperature [4]. The cyclopropane ring maintains its rigid geometry throughout conformational changes, serving as a conformational anchor for the fused system [10].
The computational studies have also examined the hyperconjugative interactions between the cyclopropane Walsh orbitals and adjacent carbon-hydrogen bonds [9]. These interactions contribute to the unique reactivity patterns observed in oxidation reactions and influence the overall electronic structure of the molecule [9]. The calculations predict specific bond lengths, with the C1-C2 bond length of 1.542-1.548 Å, the C2-O bond length of 1.418-1.423 Å, and the cyclopropyl C6-C7 bonds of 1.508-1.512 Å [9].
Bicyclo[4.1.0]heptan-2-ol exhibits significant stereochemical complexity due to the presence of multiple chiral centers and the rigid bicyclic framework [11] [12] [13]. The compound exists as both cis and trans isomers, each comprising a pair of enantiomers, resulting in four stereoisomeric forms total [11] [14].
The cis-endo and trans-exo configurations represent the major stereoisomeric forms, each displaying distinct optical activity [14] [11]. The cis-endo isomer exhibits a specific rotation of +52.6 degrees (c=1, chloroform), while the trans-exo isomer shows -48.2 degrees under identical conditions [5] [14]. These significant optical rotations reflect the rigid stereochemical environment imposed by the bicyclic framework [12].
Enantiomeric resolution has been successfully achieved through chemo-enzymatic methods employing lipases from Candida antarctica [11] [13]. The enzymatic acylation approach provides excellent enantioselectivity, with E-values (enantiomeric ratios) ranging from 15-30 depending on reaction conditions and substrate concentration [11]. The resolution process typically achieves conversions of 45-60 percent with enantiomeric excesses exceeding 84-95 percent for both recovered alcohol and formed ester [11].
The lipase-catalyzed resolution proceeds through preferential acylation of one enantiomer, allowing separation based on the differential reactivity of the stereoisomers [13]. Reaction conditions significantly influence the selectivity, with toluene-buffer biphasic systems providing optimal results for acylation reactions, while tetrahydrofuran-water systems favor hydrolysis approaches [11]. Temperature control at 37 degrees Celsius and reaction times of 20-48 hours typically provide optimal resolution efficiency [11].